2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of dodecanol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product . The reaction conditions generally require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the glycidyl ether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with various molecular targets. The glycidyl ether group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its use in cross-linking and polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
2-[(Tetradecyloxy)methyl]oxirane: Similar in structure but with a longer alkyl chain.
2-[(Hexadecyloxy)methyl]oxirane: Another similar compound with an even longer alkyl chain.
Uniqueness
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for certain industrial applications where other glycidyl ethers may not perform as well .
Properties
CAS No. |
83585-76-6 |
---|---|
Molecular Formula |
C25H50O7 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
2-(dodecoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C25H50O7/c1-2-3-4-5-6-7-8-9-10-11-12-30-23-25-24-31-20-19-28-16-15-26-13-14-27-17-18-29-21-22-32-25/h25H,2-24H2,1H3 |
InChI Key |
ANBCFBHDAGOOGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
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